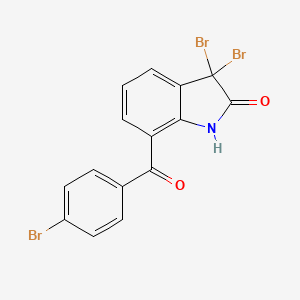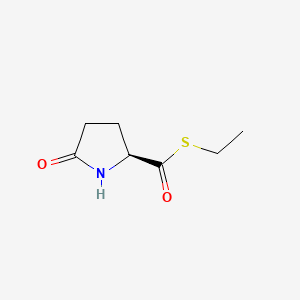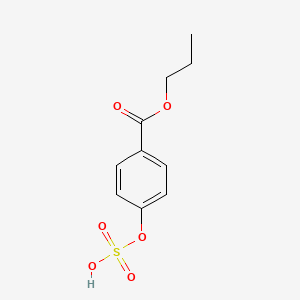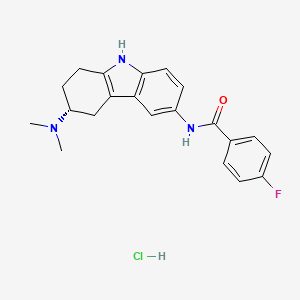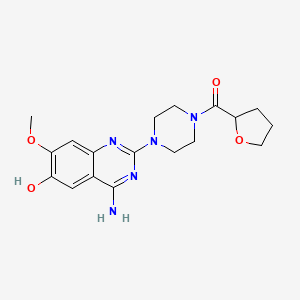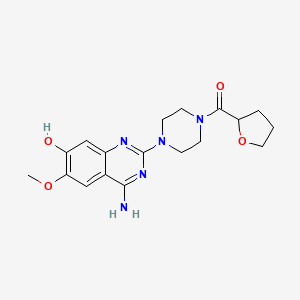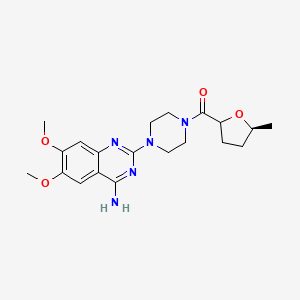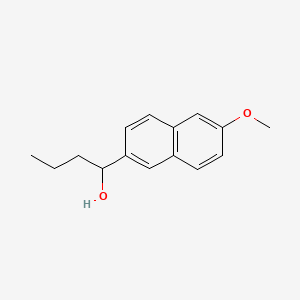
1-(6-Methoxynaphthalen-2-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxynaphthalen-2-yl)butan-1-ol, also known as R-(-)-Carvone, is a chiral monoterpene that is widely used in the flavor and fragrance industry. It is a colorless liquid with a pleasant minty odor and is found naturally in many essential oils, including spearmint, caraway, and dill. In recent years, this compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone is not fully understood. However, studies have shown that it exerts its effects through various pathways, including the inhibition of inflammatory mediators, modulation of oxidative stress, and regulation of cell signaling pathways.
Biochemical and physiological effects:
This compound(-)-Carvone has been shown to have various biochemical and physiological effects. It has been found to possess antimicrobial activity against various pathogens, including bacteria and fungi. It also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to possess antioxidant activity and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone in lab experiments include its relatively low cost, easy availability, and high purity. However, one of the limitations of using this compound is its volatility, which can make handling and storage challenging.
Direcciones Futuras
There are many potential future directions for research on 1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone. Some of these include:
1. Investigating its potential as a therapeutic agent for cancer treatment
2. Studying its effects on the gut microbiome and its potential as a prebiotic
3. Further exploring its anti-inflammatory properties and potential use in treating inflammatory diseases
4. Investigating its potential as a natural insecticide
5. Studying its effects on the nervous system and its potential as a treatment for neurodegenerative diseases.
Conclusion:
This compound(-)-Carvone is a compound with significant potential for various therapeutic applications. Its antimicrobial, anti-inflammatory, and antioxidant properties make it a promising candidate for further research. As more studies are conducted, it is likely that new applications for this compound will be discovered, making it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most commonly used methods is the oxidation of carvone using potassium permanganate. This method yields high purity and is relatively easy to carry out.
Aplicaciones Científicas De Investigación
1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It has also shown potential in treating various diseases, such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-3-4-15(16)13-6-5-12-10-14(17-2)8-7-11(12)9-13/h5-10,15-16H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRVVXQFJBSJFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




